molecular formula C8H7ClN2 B11913225 5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine

5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B11913225
M. Wt: 166.61 g/mol
InChI Key: LZAMBDUYXBFHSV-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family It is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring, with a chlorine atom at the 5-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinamine with 6-chloro-2-(1E)-2-ethoxyethenyl . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like DMSO or ethanol under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Uniqueness

5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

5-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-10-6-2-3-7(9)11-8(5)6/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAMBDUYXBFHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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